

# Technical Guide: Physical Properties of **tert-Butyl (5-methylpyrazin-2-yl)carbamate**

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## Compound of Interest

**Compound Name:** *tert-Butyl (5-methylpyrazin-2-yl)carbamate*

**Cat. No.:** B1343843

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## Introduction

This technical guide provides a comprehensive overview of the known physical properties of **tert-Butyl (5-methylpyrazin-2-yl)carbamate**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document compiles available data to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule. While experimental data on certain physical properties remain limited in publicly accessible literature, this guide presents a combination of computed data and general experimental context to facilitate further research and development.

## Chemical Identity

Identifier	Value
IUPAC Name	tert-butyl N-(5-methylpyrazin-2-yl)carbamate
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> <a href="#">[1]</a>
Canonical SMILES	CC1=CN=C(C=N1)NC(=O)OC(C)(C)C <a href="#">[1]</a>
InChI	InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) <a href="#">[1]</a>
InChIKey	FGAZCKUQQRDXOX-UHFFFAOYSA-N <a href="#">[1]</a>
CAS Number	369638-68-6 <a href="#">[1]</a>

## Physicochemical Properties

A summary of the available physical and chemical properties of **tert-Butyl (5-methylpyrazin-2-yl)carbamate** is presented below. It is important to note that the majority of the quantitative data are computationally predicted and should be confirmed through experimental validation.

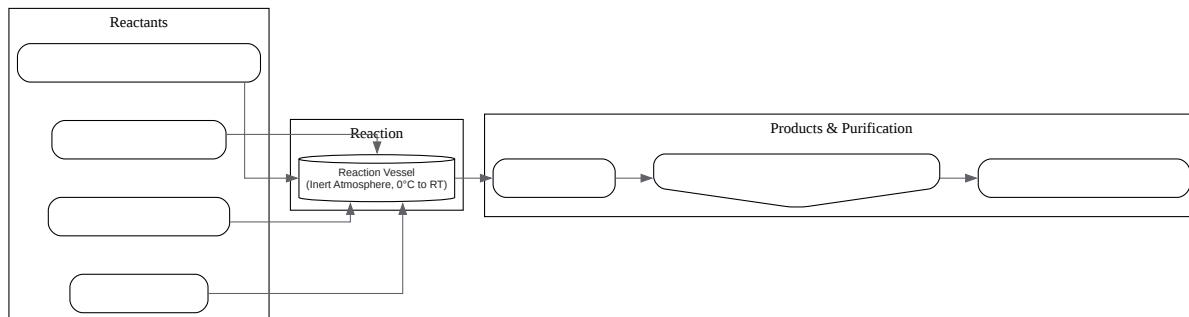
Property	Value	Source
Molecular Weight	209.24 g/mol	Computed by PubChem <a href="#">[1]</a>
Appearance	Not explicitly reported; likely a solid at room temperature based on analogous compounds.	Inferred
Melting Point	No experimental data available.	-
Boiling Point	No experimental data available.	-
Solubility	No specific experimental data available. Carbamates with similar structures are often soluble in organic solvents like DMSO and methanol. <a href="#">[2]</a>	Inferred
XLogP3	1.1	Computed by XLogP3 <a href="#">[1]</a>
Hydrogen Bond Donor Count	1	Computed by Cactvs <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	Computed by Cactvs <a href="#">[1]</a>
Rotatable Bond Count	2	Computed by Cactvs <a href="#">[1]</a>
Exact Mass	209.116426730 Da	Computed by PubChem <a href="#">[1]</a>
Monoisotopic Mass	209.116426730 Da	Computed by PubChem <a href="#">[1]</a>
Topological Polar Surface Area	64.1 Å <sup>2</sup>	Computed by Cactvs <a href="#">[1]</a>
Heavy Atom Count	15	Computed by PubChem <a href="#">[1]</a>
Formal Charge	0	Computed by PubChem <a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **tert-Butyl (5-methylpyrazin-2-yl)carbamate** are not readily available in peer-reviewed journals. However, the synthesis of structurally similar N-Boc protected pyrazine derivatives typically involves the reaction of the corresponding aminopyrazine with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base.

A generalized synthetic procedure is outlined below. Researchers should optimize these conditions for the specific substrate.

General Synthesis of tert-Butyl (pyrazin-2-yl)carbamates:



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A generalized workflow for the synthesis of **tert-Butyl (5-methylpyrazin-2-yl)carbamate**.

Characterization:

The synthesized product would typically be characterized by the following methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Melting Point Analysis: To determine the melting point and assess purity.

## Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for **tert-Butyl (5-methylpyrazin-2-yl)carbamate**. However, pyrazine derivatives are known to exhibit a wide range of biological activities, and carbamates are common functional groups in pharmacologically active molecules.[3][4] This compound serves as a valuable intermediate for the synthesis of more complex molecules that may have therapeutic potential.[3]

## Conclusion

This technical guide provides a summary of the currently available physical property data for **tert-Butyl (5-methylpyrazin-2-yl)carbamate**. While comprehensive experimental data is not yet published, the computed values offer a useful starting point for researchers. Further experimental investigation is required to definitively establish the physical properties and to explore the potential biological activities of this compound. The generalized synthetic protocol provided can serve as a basis for the laboratory-scale preparation of this molecule, enabling further study.

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## References

- 1. tert-Butyl (5-methylpyrazin-2-yl)carbamate | C10H15N3O2 | CID 22046506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethyldene]carbamate | Benchchem [benchchem.com]
- 3. Buy Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate | 1187222-00-9 [smolecule.com]
- 4. tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | 1802420-16-1 | Benchchem [benchchem.com]
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